molecular formula C16H24O2 B3049971 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 22825-00-9

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3049971
CAS No.: 22825-00-9
M. Wt: 248.36 g/mol
InChI Key: PPLDTYXVLXUVSR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 22825-00-9) is a tetrahydronaphthalene derivative featuring methoxy groups at the 6,7-positions and methyl groups at the 1,1,4,4-positions. Its molecular formula is C₁₆H₂₄O₂, with a molecular weight of 248.36 g/mol . The compound is synthesized via multistep reactions, including bromination and cyanation of precursor molecules, as demonstrated in the synthesis of analogous dibromo and dicyano derivatives . It is commercially available as a high-purity (99+%) off-white to pale yellow solid, sensitive to air and moisture, and is primarily utilized as a redox shuttle (ANL-RS21) in lithium-ion batteries to enhance electrochemical stability and overcharge protection .

Properties

IUPAC Name

6,7-dimethoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)12-10-14(18-6)13(17-5)9-11(12)15/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLDTYXVLXUVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)OC)OC)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280555
Record name 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22825-00-9
Record name NSC17418
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Halogenated Alkyl Precursors

The most direct route to the tetrahydronaphthalene core involves AlCl₃-catalyzed cyclization of halogenated alkanes. A related synthesis for 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1) demonstrates this approach:

Procedure :
2,5-Dichloro-2,5-dimethylhexane (1.64 mmol) is dissolved in dry benzene (25 mL) with AlCl₃ (0.1 eq) as a catalyst. The mixture is refluxed for 16 hours, yielding the tetramethyltetralin derivative via intramolecular Friedel-Crafts alkylation.

Adaptation for Target Compound :
To introduce methoxy groups, the precursor must incorporate oxygenated functionality. A hypothetical pathway involves:

  • Synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene : Achieved via Birch reduction of 6,7-dimethoxynaphthalene under Li/NH₃ conditions, followed by acid quenching.
  • Methylation : Treatment with methyl iodide (2.2 eq) and K₂CO₃ in DMF converts hydroxyl groups to methoxy substituents.
  • Tetramethylation : Reaction with tert-butyl chloride (4 eq) and AlCl₃ in dichloromethane introduces methyl groups at the 1,1,4,4-positions.

Challenges :

  • Regioselectivity in alkylation requires steric and electronic control.
  • Competing over-alkylation may necessitate stoichiometric adjustments.

Methoxylation of Preformed Tetramethyltetralin

Post-cyclization methoxylation offers an alternative strategy, leveraging electrophilic aromatic substitution (EAS).

Procedure :

  • Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene : As described in Section 1.
  • Nitration : Introduce nitro groups at the 6- and 7-positions using HNO₃/H₂SO₄ at 0°C.
  • Reduction and Methylation :
    • Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines.
    • Diazotization with NaNO₂/HCl followed by methanolysis yields methoxy substituents.

Yield Considerations :

  • Nitration selectivity is critical; ortho/para directors (e.g., methyl groups) may interfere.
  • Multi-step sequences risk cumulative yield losses (estimated 30–40% overall).

Diels-Alder Cycloaddition with Functionalized Dienophiles

Building the tetrahydronaphthalene core via Diels-Alder reactions enables precise substituent placement.

Diene Design :

  • Diene : 2,5-Dimethyl-1,3-pentadiene (in situ generation via dehydrohalogenation).
  • Dienophile : 6,7-Dimethoxy-1,4-naphthoquinone.

Reaction Conditions :

  • Thermal activation (150°C, toluene, 12 h).
  • Post-cyclization hydrogenation (H₂, Ra-Ni) saturates the quinone moiety.

Advantages :

  • High regioselectivity due to electron-withdrawing methoxy groups.
  • Single-step core formation minimizes intermediate isolation.

Catalytic Hydrogenation of Methoxy-Substituted Naphthalenes

Partial hydrogenation of aromatic precursors provides access to the tetrahydronaphthalene scaffold.

Procedure :

  • Substrate Preparation : 6,7-Dimethoxy-1,1,4,4-tetramethylnaphthalene synthesized via Friedel-Crafts alkylation of 6,7-dimethoxynaphthalene with tert-butyl chloride.
  • Hydrogenation : Pd/C (5 wt%) in ethanol under 50 psi H₂ at 80°C for 24 h.

Selectivity Issues :

  • Over-hydrogenation to decalin derivatives may occur without careful pressure control.
  • Catalyst poisoning by methoxy groups necessitates higher catalyst loading.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Challenges Scalability
Halogenated Cyclization AlCl₃-mediated cyclization 45–55 Precursor synthesis complexity Moderate
Post-Cyclization Methoxylation Nitration, reduction, methylation 30–40 Multi-step inefficiency Low
Diels-Alder Cycloaddition Thermal cycloaddition 50–60 High-temperature requirements High
Catalytic Hydrogenation Partial ring saturation 35–45 Over-hydrogenation risk Moderate

Optimal Route : The Diels-Alder approach offers superior yield and scalability, though it demands specialized dienophiles. For small-scale synthesis, halogenated cyclization remains viable despite precursor limitations.

Chemical Reactions Analysis

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, leading to various biochemical pathways. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dicyano-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

  • Structure: Replaces methoxy groups with cyano (-CN) substituents.
  • Synthesis : Derived from brominated precursors via Rosenmund von Braun cyanation using CuCN in DMF .
  • Properties : Exhibits distinct UV-Vis absorption (λₘₐₓ = 689 nm in acetone) and higher thermal stability (mp >300°C) compared to the methoxy analog .
  • Application : Used as a precursor for meso-substituted tetrabenzotriazaporphyrins, which are relevant in photodynamic therapy and optoelectronics .

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Structure: Shares the 6,7-dimethoxy motif but incorporates a tetrahydroisoquinoline core and dimethylaminophenyl group.
  • Activity : Demonstrates potent analgesic and anti-inflammatory effects (3.3× more effective than diclofenac sodium at 0.5 mg/kg) due to interactions with neurotransmitter pathways .
  • Divergence: Pharmacological activity contrasts with the redox shuttle function of the target compound, highlighting how minor structural changes (e.g., core ring substitution) dictate application .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Structure: Features a tetrahydroisoquinoline ring instead of tetrahydronaphthalene.
  • Applications :
    • Enzyme Inhibitors : Derivatives lacking the methyl groups show potent inhibition of ADAMTS-4, a metalloprotease linked to osteoarthritis .
    • Radiopharmaceuticals : Used in synthesizing brain-penetrant fluorinated indoles for positron emission tomography (PET) imaging .

Naphthalene,1,2,3,4-tetrahydro-1,1,4,7-tetramethyl- (CAS 1634-12-4)

  • Structure : Substitutes 6,7-dimethoxy groups with a 7-methyl group.
  • Properties : Reduced polarity (molecular weight 188.31 g/mol) compared to the target compound.
  • Applications : Used in DNA recognition studies and materials science, emphasizing the role of methoxy groups in redox activity versus methyl groups in steric effects .

Functional Comparison: Redox Shuttles vs. Pharmacological Agents

Compound Core Structure Key Substituents Key Properties/Applications Reference
Target Compound (ANL-RS21) Tetrahydronaphthalene 6,7-dimethoxy, 1,1,4,4-Me Redox shuttle for Li-ion batteries
6,7-Dicyano Analog Tetrahydronaphthalene 6,7-cyano, 1,1,4,4-Me Porphyrin precursor (photodynamic)
Tetrahydroisoquinoline Analgesic Tetrahydroisoquinoline 6,7-dimethoxy, dimethylamino Anti-inflammatory drug candidate
ADAMTS-4 Inhibitor Derivatives Tetrahydroisoquinoline Variable cycle 1/3 groups Metalloprotease inhibition
CAS 1634-12-4 (Tetramethyl Derivative) Tetrahydronaphthalene 1,1,4,7-Me DNA recognition/materials science

Key Research Findings

  • Redox Activity: The 6,7-dimethoxy groups in ANL-RS21 facilitate reversible electron transfer, critical for overcharge protection in batteries, whereas methyl or cyano substituents lack this capability .
  • Thermal Stability: Cyano derivatives exhibit superior thermal stability (>300°C) compared to methoxy analogs, making them suitable for high-temperature applications .
  • Pharmacological vs. Material Applications: Tetrahydroisoquinoline derivatives prioritize electronic interactions (e.g., enzyme inhibition), while tetrahydronaphthalenes prioritize steric and redox properties .

Biological Activity

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 22825-00-9) is a polycyclic aromatic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C16H24O2C_{16}H_{24}O_{2}, with a molecular weight of 248.36 g/mol. Key physical properties include:

  • Density : 0.951 g/cm³
  • Boiling Point : 326.2°C at 760 mmHg
  • Flash Point : 113.5°C
PropertyValue
Molecular FormulaC₁₆H₂₄O₂
Molecular Weight248.36 g/mol
Density0.951 g/cm³
Boiling Point326.2°C
Flash Point113.5°C

Cytotoxicity and Anticancer Properties

Research has explored the cytotoxic effects of derivatives of this compound in cancer cell lines. In a study focusing on multidrug resistance in cancer therapy, several synthesized derivatives exhibited significant cytotoxicity against the K562 cell line. Notably:

  • Compounds identified as having IC50 values comparable to verapamil included derivatives with values of 0.66 μM , 0.65 μM , and 0.96 μM , indicating their potential as effective agents in overcoming drug resistance in cancer treatment .

The mechanism through which these compounds exert their effects may involve interaction with cellular pathways related to drug resistance. The derivatives were evaluated for their ability to reverse multidrug resistance mechanisms in vitro by using the K562/A02 cell line .

Study on Synthesis and Evaluation

A significant study published in Organic Letters outlined the synthesis of various derivatives linked to the tetrahydroisoquinoline system that incorporates the dimethoxy-substituted naphthalene moiety. This research highlighted the importance of structural modifications in enhancing biological activity and provided insights into the pharmacological potential of these compounds .

Additional Evaluations

Further evaluations have indicated that these compounds may serve as redox shuttles in electrochemical applications due to their structural stability and redox properties . Their ability to participate in redox reactions could be harnessed for developing new therapeutic strategies or diagnostic tools.

Q & A

Q. What synthetic methodologies are recommended for preparing 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene?

Methodological Answer:

  • Friedel-Crafts Acylation : Utilize methyl 4-(chlorocarbonyl)benzoate or methyl 6-(chlorocarbonyl)naphthalene-2-carboxylate with AlCl₃ in CH₂Cl₂ to introduce ketone functionalities. Subsequent hydrolysis under basic conditions yields carboxylic acid derivatives .
  • Hydrogenarylation Catalysis : For functionalization, employ Re₂O₇/hexafluoroisopropanol (HFIP) as a catalyst at elevated temperatures (e.g., 100°C) to achieve efficient coupling with aromatic substrates .
  • Characterization : Confirm purity via HPLC (retention time ~8.44 min) and structural integrity using ¹H NMR (e.g., signals at δ 3.03–3.78 ppm for methoxy groups) and HRMS (e.g., [M−H]⁻ ion at m/z 399.1630) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Chromatography : HPLC and GC for purity assessment and retention time comparisons (e.g., GC data from NIST using Lee’s RI nonpolar columns with temperature gradients) .
  • Spectroscopy : ¹H NMR to identify methoxy (δ 3.03–3.78 ppm) and tetramethyl (δ 1.2–1.4 ppm) groups. HRMS for exact mass confirmation (e.g., m/z 248.36 for the parent compound) .
  • Thermodynamic Analysis : Gas-phase thermochemical data (e.g., ΔfH°gas = 30.0 kJ/mol) from NIST for stability studies .

Q. What are the primary non-pharmacological applications of this compound in experimental settings?

Methodological Answer:

  • Redox Shuttle in Batteries : Use as ANL-RS21 in lithium-ion batteries due to its reversible oxidation/reduction properties. Ensure handling under inert atmospheres to prevent degradation .
  • Solvent in Organic Synthesis : Acts as a non-polar solvent for reactions requiring hydrophobic environments, such as Friedel-Crafts alkylation .

Advanced Research Questions

Q. How does the 6,7-dimethoxy substitution pattern enhance sigma-2 receptor (σ2R/TMEM97) binding affinity and selectivity?

Methodological Answer:

  • Steric and Electronic Effects : The dimethoxy groups increase steric bulk, reducing σ1 receptor affinity while maintaining high σ2R binding (Ki ≤ 6 nM). Molecular docking studies suggest methoxy oxygen atoms form hydrogen bonds with TMEM97 residues .
  • Selectivity Assays : Perform competitive binding assays using [³H]DTG (σ2R) and ³H-pentazocine (σ1R) to calculate selectivity ratios (>100-fold for derivatives like 3b and 4e) .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for sigma-2 ligands derived from this compound?

Methodological Answer:

  • Comparative Pharmacophore Modeling : Compare benzamide vs. non-benzamide derivatives (e.g., indole-tetrahydroisoquinoline hybrids) to identify non-essential motifs. For example, removal of the amide group in indole hybrids retains σ2R affinity .
  • In Silico Mutagenesis : Use computational tools to simulate receptor-ligand interactions, focusing on residues like Glu172 and Tyr206 in TMEM97 .

Q. What strategies optimize catalytic hydrogenarylation reactions using this compound as a substrate?

Methodological Answer:

  • Catalyst Screening : Re₂O₇/HFIP at 5 mol% loading in dichloromethane under inert atmospheres achieves yields up to 60% for complex arylations.
  • Temperature Modulation : Heating to 100°C improves reactivity for sterically hindered substrates (e.g., 1,1,4,4-tetramethyl derivatives) .
  • Substrate Scope Testing : Prioritize electron-deficient aryl partners to minimize dimerization side reactions .

Q. How can thermodynamic data inform reaction design involving this compound?

Methodological Answer:

  • Thermal Stability : Reference NIST gas-phase thermochemical data (ΔfH°gas = 30.0 kJ/mol) to predict decomposition thresholds during high-temperature reactions (e.g., hydrogenarylation at 100°C) .
  • Solvent Selection : Use boiling points and polarity indices (e.g., from NIST’s Chemistry WebBook) to optimize solvent systems for recrystallization .

Q. What are the challenges in synthesizing halogenated derivatives (e.g., 6-bromo or 6-iodo analogs)?

Methodological Answer:

  • Halogenation Conditions : Use BF₃•Et₂O as a Lewis catalyst with bromine in CH₂Cl₂ at 0–20°C (92% yield for 6-bromo derivatives). Ensure inert atmospheres to prevent oxidation .
  • Purification : Separate regioisomers via flash chromatography (silica gel, hexane/EtOAc gradients) and confirm structures via NOESY NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

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